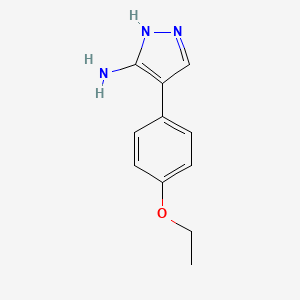

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is primarily recognized for its role as an intermediate in synthesizing pharmaceutical compounds. Notably, it has been involved in developing anti-inflammatory and analgesic medications. The compound's structure allows for modifications that can enhance therapeutic efficacy against various conditions, including pain and inflammation .

Case Studies in Pharmaceutical Research

- Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .

- Analgesics : Studies have shown that certain modifications of the pyrazole structure can lead to compounds with enhanced analgesic properties, providing effective pain relief with fewer side effects compared to traditional analgesics .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its efficacy as a component in pesticides and herbicides contributes to crop protection while minimizing environmental impact. The compound's ability to inhibit specific biochemical pathways in pests makes it valuable for developing targeted agricultural solutions .

Applications in Agrochemicals

- Pesticide Formulation : Research indicates that this compound can be incorporated into pesticide formulations to enhance effectiveness against a range of agricultural pests .

- Herbicide Development : Studies have explored its potential as a herbicide, showing promising results in controlling weed growth without harming crops .

Material Science

The compound is also being investigated for its potential applications in material science. It can contribute to developing advanced materials, including polymers and coatings that exhibit improved thermal and mechanical properties. The structural characteristics of this compound allow it to be integrated into various material matrices for enhanced performance .

Material Properties

- Thermal Stability : Research has shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength .

- Coating Applications : Its use in coatings has been explored, where it contributes to better adhesion and durability under various environmental conditions .

Biochemical Research

In biochemical research, this compound serves as a tool for investigating enzyme inhibition and receptor binding. This application aids in understanding biological processes and disease mechanisms, which is crucial for drug discovery and development .

Research Findings

- Enzyme Inhibition Studies : The compound has been utilized to study its effects on specific enzymes related to metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and obesity .

- Receptor Binding Assays : Its interaction with various receptors has been characterized, helping elucidate mechanisms of action for potential drug candidates .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material. This application ensures accuracy and reliability in chemical analysis and quality control processes across various laboratories .

Applications in Analytical Methods

- Standard Reference Material : It is used in developing analytical methods for detecting other compounds, enhancing the accuracy of laboratory testing protocols .

- Quality Control : The compound's consistent properties make it suitable for use in quality control processes within pharmaceutical manufacturing and agrochemical production .

Wirkmechanismus

The mechanism of action of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

- 4-(4-chlorophenyl)-1H-pyrazol-5-amine

- 4-(4-bromophenyl)-1H-pyrazol-5-amine

Uniqueness

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacological properties and industrial applications.

Biologische Aktivität

4-(4-Ethoxyphenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O, with a molecular weight of approximately 202.25 g/mol. The structure features a pyrazole ring substituted with an ethoxy group and a phenyl group, contributing to its unique chemical properties and biological activities.

Table 1: Comparison of Similar Pyrazole Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine | C12H14N2O | Contains a methoxy group; studied for similar activities. |

| 1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine | C16H15N3O | More complex structure; exhibits different reactivity. |

| 3-(4-Ethoxyphenyl)-1H-pyrazole | C11H12N2O | Different substitution pattern; may show varied activity. |

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial activity. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth. The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, similar pyrazole derivatives have demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against liver cancer (HepG2) and cervical cancer (HeLa) cell lines . In these studies, the compounds exhibited mean growth inhibition percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal cells .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific biological targets, potentially modulating pathways involved in inflammation and cancer progression . The binding affinity studies for this compound are ongoing to better understand its pharmacodynamics.

Study on Anticancer Activity

A study conducted by Zheng et al. evaluated various pyrazole derivatives, including those structurally related to this compound, against multiple cancer cell lines such as NCI-H460 and SW620. The findings indicated significant cytotoxicity with IC50 values as low as 0.28 µM for certain derivatives, highlighting the potential of these compounds in cancer therapy .

Study on Antimicrobial Efficacy

Another relevant study assessed the antimicrobial properties of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound had noteworthy inhibitory effects, suggesting further exploration into their use as antimicrobial agents .

Eigenschaften

IUPAC Name |

4-(4-ethoxyphenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-9-5-3-8(4-6-9)10-7-13-14-11(10)12/h3-7H,2H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGLCDXAHJMSHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.